6-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by a fused bicyclic structure consisting of a benzene ring fused to a pyrazole ring, with a carboxylic acid group at the 3-position and a methyl group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid typically involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These esters are then treated with hydrazine hydrate in ethanol under reflux conditions to form the desired indazole compound . The reaction mechanism involves dehydration followed by cyclization, with the cyclic intermediates undergoing amido-imidol tautomerism to yield stable 1H-indazoles .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the indazole ring.
Scientific Research Applications
6-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, indazole derivatives have been shown to inhibit cell growth in neoplastic cell lines by causing a block in the G0–G1 phase of the cell cycle .
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid
- 4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride
- tert-Butyl (4,5,6,7-tetrahydro-1H-indazol-5-yl)carbamate
- Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate
- Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
- 3-Bromo-4,5,6,7-tetrahydro-1H-indazole
Uniqueness
6-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is unique due to the presence of both a methyl group at the 6-position and a carboxylic acid group at the 3-position. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.
Properties
IUPAC Name |
6-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-5-2-3-6-7(4-5)10-11-8(6)9(12)13/h5H,2-4H2,1H3,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJXAJDVJUSMBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)NN=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.